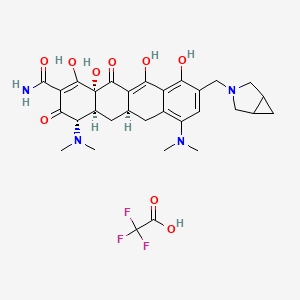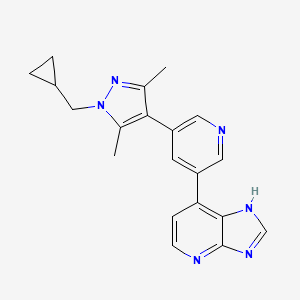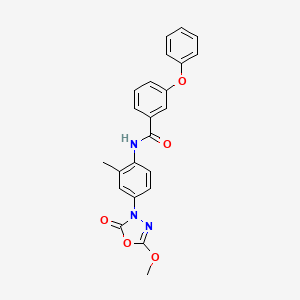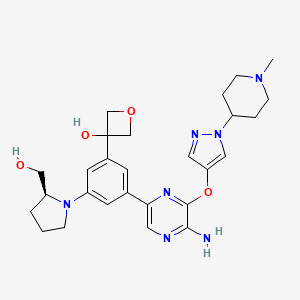
Hpk1-IN-37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 37 is a novel small molecule inhibitor targeting hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is a serine/threonine kinase involved in the negative regulation of immune cell signaling, including T cells, B cells, and dendritic cells. Hematopoietic progenitor kinase 1 inhibitor 37 has shown potential in enhancing antitumor immunity by modulating immune responses .
Méthodes De Préparation
The synthesis of hematopoietic progenitor kinase 1 inhibitor 37 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, cyclization, and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Analyse Des Réactions Chimiques
Hematopoietic progenitor kinase 1 inhibitor 37 undergoes various chemical reactions, including:
Oxidation: Hematopoietic progenitor kinase 1 inhibitor 37 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of hematopoietic progenitor kinase 1 inhibitor 37.
Substitution: Hematopoietic progenitor kinase 1 inhibitor 37 can undergo substitution reactions with different reagents to introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Applications De Recherche Scientifique
Hematopoietic progenitor kinase 1 inhibitor 37 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Hematopoietic progenitor kinase 1 inhibitor 37 has shown promise in enhancing antitumor immunity by modulating T cell and B cell responses.
Drug Development: Hematopoietic progenitor kinase 1 inhibitor 37 serves as a lead compound for the development of new immunomodulatory drugs targeting hematopoietic progenitor kinase 1.
Mécanisme D'action
Hematopoietic progenitor kinase 1 inhibitor 37 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. Hematopoietic progenitor kinase 1 is involved in the negative regulation of T cell receptor signaling, which raises the threshold for T cell activation. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 37 enhances T cell receptor signaling, leading to increased T cell activation and cytokine production. This results in improved immune responses against tumors and other diseases .
Comparaison Avec Des Composés Similaires
Hematopoietic progenitor kinase 1 inhibitor 37 is unique compared to other hematopoietic progenitor kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:
Compound 1: Another potent hematopoietic progenitor kinase 1 inhibitor with similar immunomodulatory effects.
Compound K: A selective hematopoietic progenitor kinase 1 inhibitor used in cancer immunotherapy studies.
ISM9182A: A novel hematopoietic progenitor kinase 1 inhibitor with robust antitumor effects. Hematopoietic progenitor kinase 1 inhibitor 37 stands out due to its superior selectivity and efficacy in enhancing immune responses
Propriétés
Formule moléculaire |
C27H35N7O4 |
|---|---|
Poids moléculaire |
521.6 g/mol |
Nom IUPAC |
3-[3-[5-amino-6-[1-(1-methylpiperidin-4-yl)pyrazol-4-yl]oxypyrazin-2-yl]-5-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]phenyl]oxetan-3-ol |
InChI |
InChI=1S/C27H35N7O4/c1-32-7-4-20(5-8-32)34-14-23(12-30-34)38-26-25(28)29-13-24(31-26)18-9-19(27(36)16-37-17-27)11-22(10-18)33-6-2-3-21(33)15-35/h9-14,20-21,35-36H,2-8,15-17H2,1H3,(H2,28,29)/t21-/m0/s1 |
Clé InChI |
XUXGKXCBHYDGHN-NRFANRHFSA-N |
SMILES isomérique |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCC[C@H]5CO)C6(COC6)O |
SMILES canonique |
CN1CCC(CC1)N2C=C(C=N2)OC3=NC(=CN=C3N)C4=CC(=CC(=C4)N5CCCC5CO)C6(COC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(2-aminoanilino)-6-oxohexyl]-4-[[4-(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)phenyl]carbamoylamino]benzamide](/img/structure/B12387845.png)
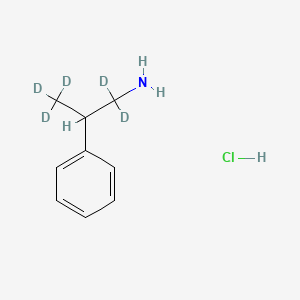
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-6-(2,4-dinitroanilino)hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12387891.png)
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid](/img/structure/B12387895.png)

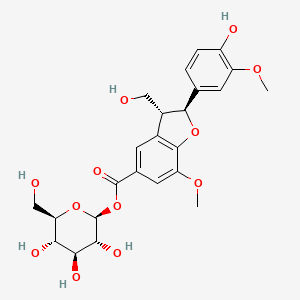
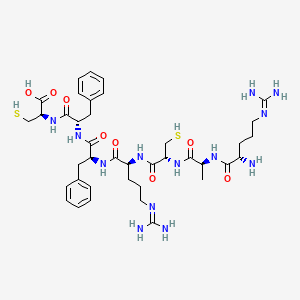
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
